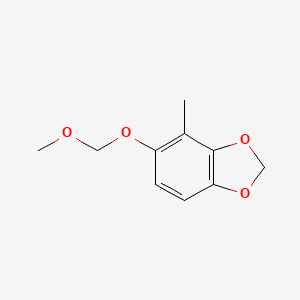
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a methoxymethoxy group and a methyl group. It is a colorless liquid and is used in various chemical and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the methylenedioxy group.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- often involves continuous flow processes. These processes utilize recyclable heterogeneous catalysts to improve efficiency and sustainability . The reaction conditions are optimized to achieve high conversion rates and selectivity for the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing auxin-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that this compound has a strong binding affinity for the TIR1 receptor, leading to its physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the methoxymethoxy and methyl substitutions.
1,3-Benzodioxole, 5-nitro-: A derivative with a nitro group at the 5-position.
1,3-Benzodioxole-5-carboxylic acid, methyl ester: A compound with a carboxylic acid ester group at the 5-position.
The uniqueness of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
187040-02-4 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
5-(methoxymethoxy)-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
FYCNZNZCJCWVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)
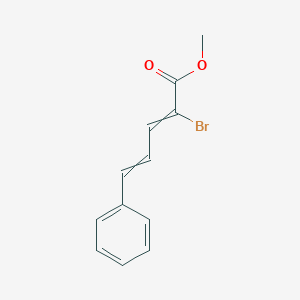
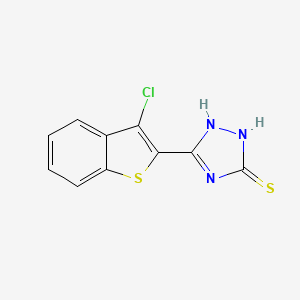
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

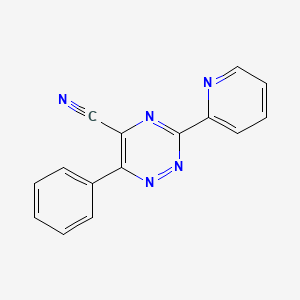
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
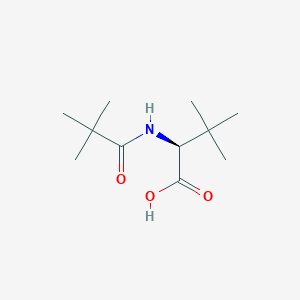
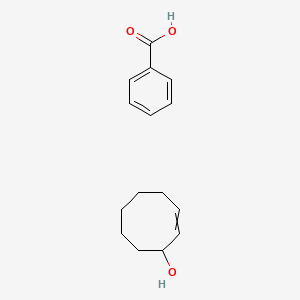
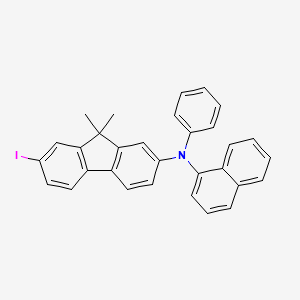

![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
